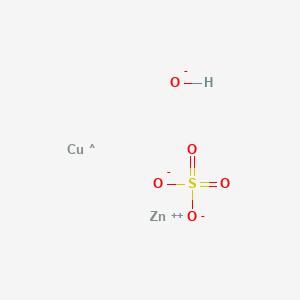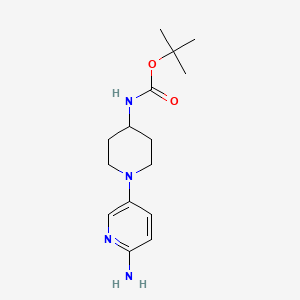![molecular formula C9H15NO B12641099 N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 920959-00-8](/img/structure/B12641099.png)
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide: is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the acetamide group adds to its versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the acetamide.
Applications De Recherche Scientifique
Chemistry: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its stable structure and reactivity.
Industry: In the industrial sector, it can be used in the production of polymers, resins, and other materials that require stable and rigid structures.
Mécanisme D'action
The mechanism of action of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetamide group can form hydrogen bonds and other interactions, stabilizing the compound within the target site.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-amine: Shares the bicyclic structure but lacks the acetamide group.
N-methylbicyclo[2.2.1]heptan-2-amine: Similar structure with a methyl group instead of the acetamide.
Uniqueness: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is unique due to the presence of the acetamide group, which enhances its reactivity and potential applications in various fields. The combination of the rigid bicyclic structure and the versatile acetamide group makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
920959-00-8 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]acetamide |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7-,8+,9+/m0/s1 |
Clé InChI |
QURAXMRQNAFYID-DJLDLDEBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C2 |
SMILES canonique |
CC(=O)NC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)


![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
